molecular formula C16H16FN3OS B6476105 N-[2-(2-fluorophenyl)-2-methoxypropyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine CAS No. 2640976-85-6

N-[2-(2-fluorophenyl)-2-methoxypropyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine

Cat. No.: B6476105
CAS No.: 2640976-85-6
M. Wt: 317.4 g/mol
InChI Key: NKHSKWUSTZQTSL-UHFFFAOYSA-N
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Description

N-[2-(2-fluorophenyl)-2-methoxypropyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine is a heterocyclic compound featuring a thiazolo[4,5-c]pyridine core. This bicyclic system comprises a pyridine ring fused with a thiazole ring, where the thiazole sulfur and nitrogen atoms occupy positions 1 and 3, respectively. The compound is substituted at the C2-position with a 2-(2-fluorophenyl)-2-methoxypropyl group, introducing both aromatic (fluorophenyl) and ether (methoxy) functionalities. Such substitutions are critical for modulating pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and target binding affinity.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3OS/c1-16(21-2,11-5-3-4-6-12(11)17)10-19-15-20-13-9-18-8-7-14(13)22-15/h3-9H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHSKWUSTZQTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC2=C(S1)C=CN=C2)(C3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Thiazolo[4,5-c]pyridine vs. Thiazolo[4,5-c]quinoline
  • The expansion of the pyridine ring to a quinoline system may reduce binding affinity due to steric hindrance or altered electronic properties .
  • Thiazolo[4,5-c]quinolin-2-amine Derivatives (Compounds 16–17): Modifications at the C2-position (e.g., N-acyl or des-acyl groups) rendered these analogs inactive in TLR assays, emphasizing the importance of substituent size and polarity .
Thiazolo[4,5-c]pyridine vs. Oxazolo[4,5-c]pyridine
  • N-{2,2-difluoro-2-[(2R)-piperidin-2-yl]ethyl}-2-{[2-(1H-1,2,4-triazol-1-yl)phenyl]methyl}-[1,3]oxazolo[4,5-c]pyridin-4-amine :
    Replacement of the thiazole sulfur with oxygen (oxazolo) and addition of a triazole-containing side chain alters electronic properties and hydrogen-bonding capacity. Such changes may enhance selectivity for kinase targets but reduce TLR interactions .

Substituent Variations at the C2-Position

Alkyl vs. Arylalkyl Groups
  • 7-bromo-[1,3]thiazolo[4,5-c]pyridin-2-amine: A bromine atom at the C7-position and a simple amine at C2 result in a molecular weight of 230.09 g/mol and moderate lipophilicity (XLogP3 = 1.7).
  • N-phenyl-5-thiophen-2-yl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine :
    Substitution with trifluoromethyl and thiophene groups increases steric bulk and electron-withdrawing effects, which may improve metabolic stability but reduce solubility (Molecular Formula: C17H10F3N3S2) .
Fluorophenyl-Containing Derivatives
  • N-[4-(3-(4-fluorophenyl)pyrido[2,3-b]pyrazin-2-yl)-2-pyridyl]isopropylamine: A fluorophenyl group in a pyridopyrazine system demonstrates the role of fluorine in enhancing binding affinity through hydrophobic interactions and modulating electronic effects.

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